molecular formula C6H6N2O3 B2386973 Methyl 5-hydroxypyrimidine-2-carboxylate CAS No. 1415574-30-9

Methyl 5-hydroxypyrimidine-2-carboxylate

Cat. No.: B2386973
CAS No.: 1415574-30-9
M. Wt: 154.125
InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C6H6N2O3 and a molecular weight of 154.13 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxypyrimidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-hydroxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a reactor under controlled conditions, improving efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxypyrimidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 5-hydroxypyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-hydroxypyrimidine-2-carboxylate can be compared with other similar compounds such as:

  • Methyl 5-hydroxy-4-pyrimidinecarboxylate
  • Methyl 5-hydroxy-6-pyrimidinecarboxylate
  • Methyl 5-hydroxy-3-pyrimidinecarboxylate

These compounds share a similar pyrimidine core but differ in the position of the hydroxyl and carboxylate groups, which can influence their reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Methyl 5-hydroxypyrimidine-2-carboxylate (CAS Number: 1415574-30-9) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.

This compound can be synthesized through various methods, including:

  • Conventional Synthesis : The compound is typically produced by reacting 5-hydroxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid under reflux conditions. This method ensures a complete reaction by condensing vapors back into the liquid phase.
  • Industrial Production : In industrial settings, continuous flow synthesis is employed to enhance efficiency and yield by maintaining controlled reaction conditions.

Antimicrobial and Antiviral Properties

This compound has been studied for its antimicrobial and antiviral properties. Research indicates that it exhibits significant activity against various pathogens. For example, it has shown potential in inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 and BV2 cells, with IC50 values of approximately 115.67 μM and 118.80 μM, respectively . This suggests a role in modulating inflammatory responses.

The biological activity of this compound is believed to involve the inhibition of specific enzymes or receptors. Evidence suggests that it may interact with inflammatory pathways, potentially leading to decreased production of pro-inflammatory cytokines such as IL-1, IL-2, and TNFα . This mechanism aligns with its observed effects in reducing inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural DifferencesBiological Activity
Methyl 5-hydroxy-4-pyrimidinecarboxylateHydroxyl group at position 4Moderate antimicrobial activity
Methyl 5-hydroxy-6-pyrimidinecarboxylateHydroxyl group at position 6Limited data on biological activity
Methyl 5-hydroxy-3-pyrimidinecarboxylateHydroxyl group at position 3Antiviral properties noted

The specific substitution pattern in this compound imparts distinct chemical and biological properties compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have investigated the compound's effectiveness against tumor cell lines. For instance, research on related pyrimidine derivatives has shown promising results in inhibiting growth in human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2) and oral epidermoid carcinoma cells (KB) .
  • Inflammatory Response Modulation : A study highlighted the compound's role in inhibiting NO production, indicating its potential as an anti-inflammatory agent. The lack of cytotoxic effects at varying concentrations further supports its therapeutic viability .
  • Drug Development Potential : this compound is being explored for its utility in drug development due to its ability to modify biological activity through bioisosterism—similar to how fluorinated compounds enhance the efficacy of antitumor agents like 5-fluorouracil .

Properties

IUPAC Name

methyl 5-hydroxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDJOOHPCJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415574-30-9
Record name methyl 5-hydroxypyrimidine-2-carboxylate
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